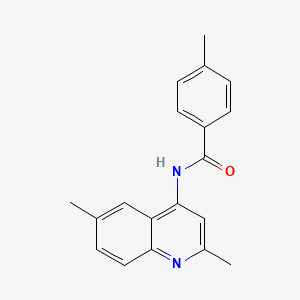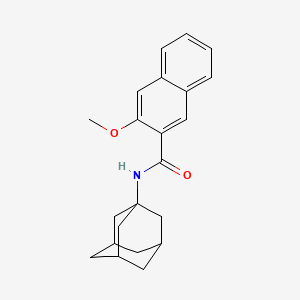
N-1-adamantyl-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-3-methoxy-2-naphthamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained interest in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-1-adamantyl-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-1-adamantyl-3-methoxy-2-naphthamide has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has shown promise in the treatment of drug addiction and withdrawal symptoms.
Mecanismo De Acción
N-1-adamantyl-3-methoxy-2-naphthamide selectively activates the mGluR7 receptor, which is predominantly expressed in the central nervous system. Activation of this receptor modulates the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and neuronal excitability. This mechanism of action is believed to underlie the therapeutic effects of N-1-adamantyl-3-methoxy-2-naphthamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-1-adamantyl-3-methoxy-2-naphthamide has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has been shown to reduce the expression of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-3-methoxy-2-naphthamide has several advantages for use in lab experiments. It is highly selective for the mGluR7 receptor, which allows for precise modulation of this receptor without affecting other receptors. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has a long half-life, which allows for sustained activation of the mGluR7 receptor. However, one limitation of N-1-adamantyl-3-methoxy-2-naphthamide is its low solubility, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-3-methoxy-2-naphthamide. One area of interest is the potential therapeutic applications of N-1-adamantyl-3-methoxy-2-naphthamide in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR7 agonists. Additionally, the role of mGluR7 in various physiological processes, such as pain modulation and immune function, warrants further investigation.
Métodos De Síntesis
N-1-adamantyl-3-methoxy-2-naphthamide can be synthesized using a multi-step process. The first step involves the reaction of 1-adamantylamine with 2-naphthaldehyde to form an intermediate product. This intermediate product is then reacted with methanol and hydrochloric acid to yield the final product, N-1-adamantyl-3-methoxy-2-naphthamide. The overall yield of this synthesis method is approximately 20%.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-10-18-5-3-2-4-17(18)9-19(20)21(24)23-22-11-14-6-15(12-22)8-16(7-14)13-22/h2-5,9-10,14-16H,6-8,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGQCNLHWKLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

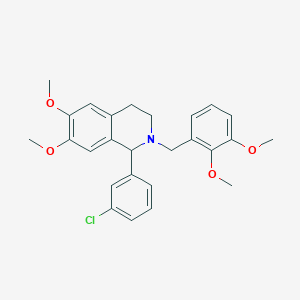
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)
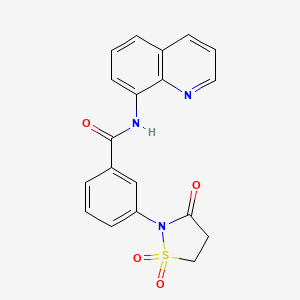

![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)

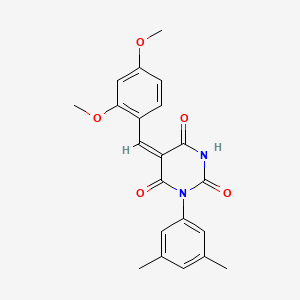
![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
